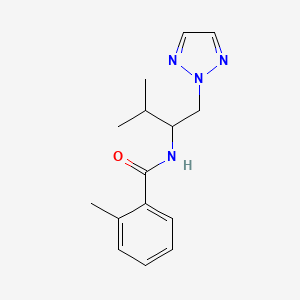

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-11(2)14(10-19-16-8-9-17-19)18-15(20)13-7-5-4-6-12(13)3/h4-9,11,14H,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYDTWVPKCAFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(CN2N=CC=N2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an alkyne and an azide, often catalyzed by copper(I) iodide.

Attachment of the Butyl Side Chain: The triazole ring is then functionalized with a butyl group through alkylation reactions.

Formation of the Benzamide Core: The final step involves the coupling of the triazole-butyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

Oxidation: Oxidized benzamide derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Functionalized triazole derivatives.

Scientific Research Applications

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. The benzamide core may interact with hydrophobic pockets in enzymes, modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Structure : Contains a 3-methylbenzamide core linked to a 2-hydroxy-1,1-dimethylethyl group.

- Key Differences :

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .

B. N-Phenyl-2-(2H-1,2,3-Triazol-2-yl)Benzamide Derivatives (–7, 9)

- Structure : Feature a benzamide core with a triazole ring directly attached to the benzene ring (2-position) and an N-phenyl substituent.

- Key Differences :

- The triazole is part of the aromatic system, whereas in the target compound, it is embedded in an alkyl chain. This positional difference impacts electronic properties and steric effects.

- Demonstrated efficient synthesis via microwave-assisted C-N coupling using Pd catalysts and copper iodide co-catalysts, achieving high yields (>80%) in short reaction times .

C. Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate ()

- Structure : Contains a 1,2,4-triazole ring fused to a phenylacetamide group.

- Key Differences: The 1,2,4-triazole regioisomer may exhibit distinct reactivity compared to the 1,2,3-triazole in the target compound.

Key Observations :

- Microwave-assisted methods significantly reduce reaction times (e.g., 30 minutes vs. 24 hours for conventional heating) .

- The combination of Pd catalysts (e.g., Pd(OAc)₂) and copper iodide enhances yields in triazole-containing benzamides, suggesting applicability to the target compound’s synthesis .

Structural Characterization

- X-ray Crystallography : Used extensively for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The target compound’s branched alkyl-triazole chain may introduce conformational flexibility, complicating crystallization compared to rigid aromatic triazole derivatives.

- Spectroscopy : NMR (e.g., δ 3.4–4.3 ppm for CH₂/NH₂ groups in ) and IR data for related compounds provide benchmarks for characterizing the target’s amide and triazole functionalities .

Biological Activity

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzamide moiety linked to a triazole group. The presence of the triazole ring contributes significantly to its biological properties.

Structural Formula

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit various biological activities, including:

- Anticancer : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial : Several studies highlight their effectiveness against bacterial strains.

- Antidiabetic and Antiviral : Emerging data suggest potential in managing diabetes and viral infections.

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It has been observed to trigger programmed cell death in various cancer cell lines.

- Modulation of Signaling Pathways : Interaction with key signaling pathways can alter cellular responses to growth factors.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis |

| MDA-MB-231 | 0.72 | Inhibits NF-kB signaling |

| A549 (Lung) | 0.65 | Inhibits cell migration |

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

The results indicated that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide?

Methodological Answer:

The synthesis of triazole-containing benzamide derivatives often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or transition-metal-mediated N-arylation. For example, triazole introduction can be achieved via coupling of pre-synthesized 2-(2H-1,2,3-triazol-2-yl)benzoic acid intermediates with amines under peptide coupling conditions (e.g., HATU or EDCI). Evidence from analogous compounds suggests optimizing reaction parameters such as solvent polarity (DMF or DCM), temperature (0–25°C), and stoichiometric ratios of coupling reagents (1.2–1.5 equivalents) to minimize side reactions . Post-synthesis, purification via flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC is critical for isolating high-purity products .

Advanced: How can crystallographic data resolve ambiguities in the conformational flexibility of the triazole-butyl-benzamide backbone?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is the gold standard for resolving conformational ambiguities. Mercury CSD 2.0 can analyze packing patterns and intermolecular interactions (e.g., hydrogen bonds between the triazole N-atoms and adjacent carbonyl groups) that stabilize specific conformations. For flexible alkyl chains, low-temperature (100 K) data collection reduces thermal motion artifacts. If twinning occurs, SHELXD/SHELXE can handle pseudo-merohedral twinning via HKLF5 refinement . Comparative analysis with Cambridge Structural Database (CSD) entries (e.g., orexin receptor antagonists with triazole motifs) may reveal common pharmacophoric conformations .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR : 1H/13C NMR (DMSO-d6 or CDCl3) identifies regioselectivity of triazole substitution (1,2,3-triazol-2-yl vs. 1,2,3-triazol-1-yl) via characteristic aromatic proton splitting (δ 7.8–8.2 ppm) and methyl group coupling patterns.

- HRMS : Electrospray ionization (ESI) or MALDI-TOF confirms molecular weight with <2 ppm error.

- FTIR : Peaks at ~1650 cm−1 (amide C=O) and ~3100 cm−1 (triazole C-H) validate functional groups.

Cross-validate with literature data for analogous compounds (e.g., KPR-5714, a TRPM8 antagonist with a triazole-benzamide scaffold) .

Advanced: How can researchers reconcile contradictory bioactivity data in TRP channel modulation assays involving this compound?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., calcium flux vs. patch-clamp electrophysiology) or off-target effects. To address this:

- Dose-Response Curves : Use IC50/EC50 values across multiple concentrations (1 nM–100 µM) to assess potency and selectivity.

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with TRP channels (e.g., TRPM8 or TRPV1). Compare binding poses with known antagonists (e.g., KPR-5714’s interaction with TRPM8’s menthol-binding pocket) .

- Counter-Screening : Test against related ion channels (e.g., TRPA1, Nav1.7) to rule out promiscuity. Adjust the alkyl linker length or triazole substituents to enhance specificity .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity : Calculate logP using ChemAxon’s MarvinSketch or Molinspiration. Target logP <5 to ensure CNS permeability if intended for neurobiological applications.

- Polar Surface Area (PSA) : Use OpenBabel to predict PSA (<90 Ų for blood-brain barrier penetration).

- Solubility : AQUAFAC or ABSOLV models estimate aqueous solubility; adjust methyl/triazole substituents to balance hydrophobicity .

Advanced: How can structure-activity relationship (SAR) studies inform the design of analogs with improved metabolic stability?

Methodological Answer:

- Metabolic Hotspots : Identify labile sites (e.g., benzylic methyl groups) via in vitro microsomal assays (human/rat liver microsomes).

- Isosteric Replacement : Replace the triazole with 1,2,4-triazole or tetrazole to alter CYP450 metabolism.

- Deuteration : Introduce deuterium at metabolically vulnerable positions (e.g., CH3 → CD3) to slow oxidative degradation, as demonstrated in deuterated orexin antagonists .

- Prodrug Strategies : Mask the amide with ester or carbamate groups to enhance oral bioavailability .

Basic: What are the best practices for ensuring reproducibility in biological assays using this compound?

Methodological Answer:

- Compound Integrity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS before assays.

- Vehicle Controls : Use DMSO concentrations ≤0.1% to avoid solvent toxicity.

- Positive/Negative Controls : Include reference compounds (e.g., mirabegron for β3-adrenoceptor assays or RN-1747 for TRPV4) to validate assay conditions .

Advanced: How can cryo-EM or XFEL techniques complement crystallography in studying this compound’s interaction with macromolecular targets?

Methodological Answer:

- Cryo-EM : Resolve binding to large, flexible targets (e.g., G-protein-coupled receptors) at near-atomic resolution (2.5–3.5 Å) without crystallization.

- XFEL : Use serial femtosecond crystallography to capture transient binding states in membrane proteins.

- Hybrid Approaches : Combine SC-XRD (for ligand-bound conformations) with molecular dynamics simulations (AMBER, GROMACS) to model dynamic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.